![molecular formula C22H16ClN3O3S B12154180 (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12154180.png)
(2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorobenzyl and prop-2-en-1-yloxy groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the thiazolo[3,2-b][1,2,4]triazine core.
Formation of the Benzylidene Group: This step involves the condensation of a benzaldehyde derivative with the thiazolo[3,2-b][1,2,4]triazine core.
Introduction of the Prop-2-en-1-yloxy Group: This can be achieved through etherification reactions, where an appropriate alkylating agent reacts with the hydroxyl group on the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalyst selection. Additionally, continuous flow chemistry techniques can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding alkane.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alkane derivatives.
Substitution: Various substituted thiazolo[3,2-b][1,2,4]triazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine
The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (2Z)-6-(2-chlorobenzyl)-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl and prop-2-en-1-yloxy groups, in particular, enhances its potential for diverse applications in medicinal chemistry and materials science.
Biological Activity
Chemical Structure and Properties
The compound features a thiazolo-triazine core structure, which is known for various biological activities. Its unique functional groups, such as the chlorobenzyl and prop-2-en-1-yloxy moieties, contribute to its reactivity and interaction with biological targets.
Structure Overview
Component | Description |
---|---|
Core Structure | Thiazolo[3,2-b][1,2,4]triazine |
Functional Groups | 2-Chlorobenzyl, Prop-2-en-1-yloxy |
Molecular Formula | C₁₈H₁₅ClN₄O₂S |
Molecular Weight | 376.85 g/mol |
Anticancer Properties
Recent studies have indicated that compounds with thiazolo-triazine structures exhibit significant anticancer properties. Research has shown that derivatives of thiazolo-triazine can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : These compounds may inhibit specific signaling pathways associated with cell proliferation and survival.
- Case Study : A study demonstrated that a related thiazolo-triazine compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
Enzyme Inhibition
Enzyme inhibition is another key area of research for this compound. Specifically, it has been tested for its ability to inhibit tyrosinase, an enzyme involved in melanin production:
- Tyrosinase Inhibition : The compound showed promising results in inhibiting mushroom tyrosinase activity. The IC₅₀ value was found to be significantly lower than that of standard inhibitors like kojic acid .
Compound | IC₅₀ (µM) | Comparison to Kojic Acid |
---|---|---|
(2Z)-6-(2-chlorobenzyl)-... | 3.82 | 5x stronger |
Kojic Acid | 24.09 | Reference |
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Research indicates that thiazolo-triazines possess antibacterial properties against various strains of bacteria:
- Study Findings : A series of tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : The chlorobenzyl group enhances binding affinity to target proteins or enzymes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of Key Pathways : Inhibiting pathways such as MAPK/ERK can lead to reduced proliferation in cancerous cells.
Properties
Molecular Formula |
C22H16ClN3O3S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H16ClN3O3S/c1-2-11-29-16-9-7-14(8-10-16)12-19-21(28)26-22(30-19)24-20(27)18(25-26)13-15-5-3-4-6-17(15)23/h2-10,12H,1,11,13H2/b19-12- |
InChI Key |
WXQFARYPACJZDJ-UNOMPAQXSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Origin of Product |
United States |
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